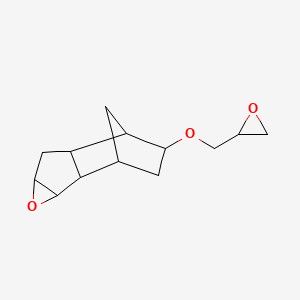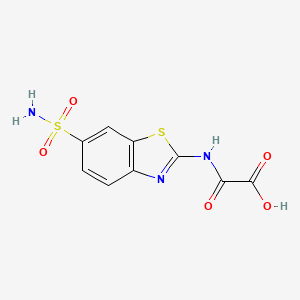
2-(1-Chloroethyl)-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Chloroethyl)-1,3,5-triazine is an organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms at positions 1, 3, and 5 of the six-membered ring. This specific compound is characterized by the presence of a chloroethyl group attached to the triazine ring. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Chloroethyl)-1,3,5-triazine typically involves the reaction of cyanuric chloride with ethylamine in the presence of a base. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by ethylamine groups. The reaction conditions usually involve moderate temperatures and the use of solvents such as dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or distillation, are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Chloroethyl)-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as ethanol or water, with the addition of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents like tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: The major products are substituted triazines with various functional groups replacing the chloroethyl group.
Oxidation: Oxidation products include triazine oxides and other oxygenated derivatives.
Reduction: Reduction products include ethyl-substituted triazines and other reduced forms.
Aplicaciones Científicas De Investigación
2-(1-Chloroethyl)-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex triazine derivatives. It also serves as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of herbicides, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(1-Chloroethyl)-1,3,5-triazine involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of biological processes. The triazine ring can also interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved.
Comparación Con Compuestos Similares
Similar Compounds
2-(1-Chloroethyl)-4,6-diamino-1,3,5-triazine: Similar structure with additional amino groups.
2-(1-Chloroethyl)-1,3,5-triazine-4,6-dione: Contains carbonyl groups at positions 4 and 6.
This compound-4-thiol: Contains a thiol group at position 4.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the chloroethyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications. The comparison with similar compounds highlights its specific properties and potential advantages in different contexts.
Propiedades
Número CAS |
30361-85-4 |
|---|---|
Fórmula molecular |
C5H6ClN3 |
Peso molecular |
143.57 g/mol |
Nombre IUPAC |
2-(1-chloroethyl)-1,3,5-triazine |
InChI |
InChI=1S/C5H6ClN3/c1-4(6)5-8-2-7-3-9-5/h2-4H,1H3 |
Clave InChI |
YGROFGGOJLHUKV-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC=NC=N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methylbicyclo[2.2.2]oct-2-ene](/img/structure/B13737677.png)
![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]-4-ethoxyphenyl]-](/img/structure/B13737689.png)




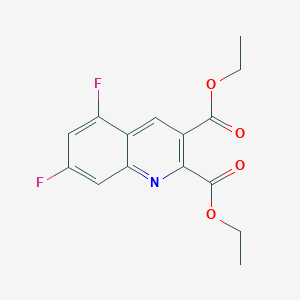
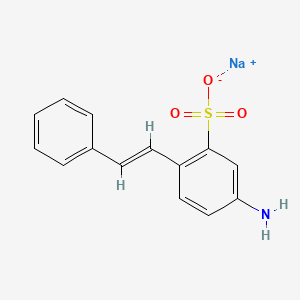
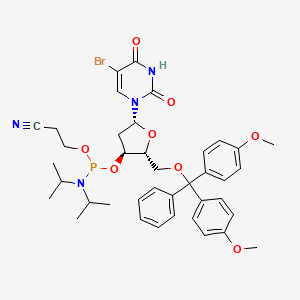

![5-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13737745.png)
